

# Application Notes: **Methyl 2-(hydroxymethyl)acrylate** (MHMA) in Dental Materials

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## Compound of Interest

Compound Name: *Methyl 2-(hydroxymethyl)acrylate*

Cat. No.: *B095389*

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## Introduction

**Methyl 2-(hydroxymethyl)acrylate** (MHMA), CAS number 15484-46-5, is a functional monomer with potential applications in the formulation of advanced dental materials.<sup>[1]</sup> Its chemical structure, which features both a polymerizable acrylate group and a reactive primary hydroxyl group, makes it a candidate for use in dental composites, adhesives, and coatings. The hydroxyl group can enhance hydrophilicity, improve adhesion to tooth structures, and serve as a site for further chemical modification. These application notes provide an overview of MHMA's properties, potential applications, and detailed protocols for its synthesis and evaluation in dental resin systems.

## Properties of **Methyl 2-(hydroxymethyl)acrylate**

MHMA is a colorless liquid organic compound used in the synthesis of polymers.<sup>[2]</sup> Its key properties are summarized below:

Property	Value	Reference
CAS Number	15484-46-5	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub>	[2][3]
Molecular Weight	116.12 g/mol	[2]
Density	1.129 g/cm <sup>3</sup>	[2]
Systematic Name	Methyl 2-(hydroxymethyl)prop-2-enoate	[1]

## Potential Applications in Dental Materials

### Dental Adhesives and Composites

The primary appeal of MHMA in dental materials lies in its bifunctional nature. Like other hydroxyl-containing methacrylates such as 2-hydroxyethyl methacrylate (HEMA), the hydroxyl group of MHMA is hydrophilic.[4] This property can facilitate better wetting and infiltration into the demineralized collagen network of dentin, a crucial step for forming a durable hybrid layer in dental bonding.[5]

MHMA can be employed as a reactive diluent to reduce the viscosity of highly viscous dimethacrylate monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA), which is a common component in dental composites.[6] By replacing or supplementing traditional diluents like triethylene glycol dimethacrylate (TEGDMA), MHMA could potentially enhance the adhesive properties of the resin matrix.

### Biocompatibility Considerations

The biocompatibility of any leachable component from a dental restoration is of paramount importance. Unpolymerized monomers can leach into the oral environment and may cause cytotoxic effects or allergic reactions.[7][8] Studies on various acrylates and methacrylates have indicated that the presence of a hydroxyl group may enhance cytotoxicity.[4] Therefore, the cytotoxic potential of MHMA must be rigorously evaluated. The typical cytotoxicity ranking for common dental monomers is: BisGMA > urethane dimethacrylate (UDMA) > TEGDMA > HEMA > methyl methacrylate (MMA).[4][9] Any formulation containing MHMA would require thorough testing to determine its specific biological risk profile.

## Comparative Data of Conventional Dental Resins

Disclaimer: The following tables summarize typical performance data for conventional dental resin composites and adhesives. Specific data for MHMA-containing formulations are not readily available in the cited literature and require experimental validation using the protocols provided below.

Table 1: Typical Mechanical Properties of Dental Resin Composites

Property	Typical Value Range	Factors of Influence	Reference
Flexural Strength	80 - 120 MPa	Filler loading, particle size, matrix composition	[10][11]
Flexural Modulus	8 - 15 GPa	Filler loading, matrix composition	[10][11]
Fracture Toughness	1.0 - 2.5 MPa·m <sup>1/2</sup>	Filler loading, silanization, matrix composition	[10][12]

Table 2: Typical Bond Strength and Water Sorption of Dental Adhesives

Property	Typical Value Range	Factors of Influence	Reference
Microtensile Bond Strength (μTBS) to Dentin	10 - 40 MPa	Adhesive chemistry (e.g., 10-MDP), etching technique, substrate condition	[13][14]
Water Sorption	10 - 40 μg/mm <sup>3</sup>	Monomer hydrophilicity (e.g., HEMA content), polymer network crosslink density	[15][16]
Water Solubility	1 - 8 μg/mm <sup>3</sup>	Leaching of unreacted monomers, filler dissolution	[15][16]

## Experimental Protocols

### Protocol 1: Synthesis of Methyl 2-(hydroxymethyl)acrylate

This protocol is adapted from the Baylis-Hillman reaction method for synthesizing  $\alpha$ -(hydroxymethyl)acrylates.[17]

#### Materials:

- Methyl acrylate
- Paraformaldehyde
- 1,4-diazabicyclo[2.2.2]octane (DABCO) - Catalyst
- Tetrahydrofuran (THF) - Solvent
- Phosphoric acid (1 mol/L)
- Sodium carbonate solution (30%)

- Dichloromethane (DCM) for extraction
- Magnesium sulfate (anhydrous) for drying

**Procedure:**

- Prepare Formalin Solution: In a reaction flask, mix paraformaldehyde, water, and a catalytic amount of 1 mol/L phosphoric acid. Seal the flask, stir, and heat to approximately 95°C for 4 hours until the paraformaldehyde depolymerizes into a clear formalin solution. Cool to room temperature.[17]
- Reaction Setup: In a larger reaction flask, dissolve methyl acrylate and the catalyst DABCO in THF. Stir at room temperature until fully dissolved.[17]
- Reaction: Slowly add the prepared formalin solution to the acrylate/DABCO mixture. Heat the reaction to 80-85°C. During the reaction, add 30% sodium carbonate solution dropwise to maintain a slightly alkaline pH.[17]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane (DCM).[3]
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by vacuum distillation to yield pure **Methyl 2-(hydroxymethyl)acrylate**.[18]

## Protocol 2: Formulation of an Experimental Dental Adhesive

**Materials:**

- **Methyl 2-(hydroxymethyl)acrylate (MHMA)** - Adhesive monomer
- Bisphenol A-glycidyl methacrylate (Bis-GMA) - Base monomer
- 2-Hydroxyethyl methacrylate (HEMA) - Co-monomer/Wetting agent
- Camphorquinone (CQ) - Photoinitiator
- Ethyl-4-dimethylaminobenzoate (EDMAB) - Co-initiator
- Ethanol/Water - Solvent

**Procedure:**

- In a light-protected container (e.g., an amber vial), combine the monomers (Bis-GMA, HEMA, and the experimental MHMA) in the desired weight ratio (e.g., 40% Bis-GMA, 25% HEMA, 5% MHMA).
- Add the solvent system (e.g., 30% ethanol). Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
- Add the photoinitiator system, typically 0.5 wt% Camphorquinone and 1.0 wt% EDMAB relative to the total monomer weight.
- Continue stirring in the dark until all components are completely dissolved.
- Store the final adhesive formulation in a sealed, light-protected container at 4°C.

## Protocol 3: Microtensile Bond Strength ( $\mu$ TBS) Testing

This protocol describes the evaluation of the bond strength of an experimental adhesive to dentin.

**Materials & Equipment:**

- Extracted human third molars (stored in saline or distilled water)
- Experimental dental adhesive

- Restorative resin composite
- 37% Phosphoric acid etchant
- Low-speed diamond saw with a diamond-wafering blade
- Universal testing machine (e.g., Instron) with a microtensile testing jig
- Cyanoacrylate glue

Procedure:

- **Tooth Preparation:** Embed the molars in acrylic resin. Using a mechanical grinder, remove the occlusal enamel to expose a flat, mid-coronal dentin surface. Polish the surface with 600-grit SiC paper under running water for 60 seconds to create a standardized smear layer.[19]
- **Adhesive Application:** Apply the experimental adhesive to the prepared dentin surface according to the desired protocol (e.g., etch-and-rinse or self-etch). For an etch-and-rinse approach, etch the dentin with 37% phosphoric acid for 15 seconds, rinse for 30 seconds, and gently air-dry, leaving the surface visibly moist. Apply the adhesive, gently air-thin for 5 seconds, and light-cure for 20-40 seconds with an LED curing unit.
- **Composite Buildup:** Build a 5 mm high crown of restorative composite on the bonded surface in 2 mm increments, light-curing each increment for 40 seconds.
- **Storage:** Store the restored teeth in distilled water at 37°C for 24 hours.[19]
- **Specimen Sectioning:** Using the low-speed diamond saw under water cooling, section the tooth serially in both x and y directions to create resin-dentin sticks with a cross-sectional area of approximately 1.0 mm<sup>2</sup>.
- **Testing:** Attach individual sticks to the testing jig with cyanoacrylate glue. Load the specimen into the universal testing machine and apply a tensile force at a crosshead speed of 1 mm/min until fracture.[19]
- **Calculation:** Record the force at fracture (in Newtons). Measure the cross-sectional area of the fractured interface with a digital caliper. Calculate the  $\mu$ TBS in Megapascals (MPa) by

dividing the force by the area.

## Protocol 4: Water Sorption and Solubility Testing (ISO 4049)

This protocol determines the amount of water absorbed and dissolved by a polymerized resin.  
[\[20\]](#)[\[21\]](#)

Materials & Equipment:

- Experimental resin formulation
- Stainless-steel mold (15 mm diameter, 1.0 mm thickness)
- Mylar strips
- LED curing unit
- Desiccators with fresh silica gel
- Analytical balance (accurate to 0.01 mg)
- Oven/Incubator at 37°C

Procedure:

- Specimen Preparation: Fabricate at least five disc-shaped specimens using the stainless-steel mold. Place a Mylar strip on either side of the mold, fill with the experimental resin, and light-cure from both sides as per the manufacturer's recommendations.
- Initial Conditioning: Place the prepared discs in a desiccator maintained at 37°C. Weigh the discs daily until a constant mass ( $m_1$ ) is achieved (variation of <0.1 mg in 24 hours).
- Water Immersion: Immerse the conditioned discs in individual containers with distilled water at 37°C for 7 days (or until equilibrium is reached).
- Saturated Mass: After the immersion period, remove the discs, blot away surface water, wave in the air for 15 seconds, and weigh to obtain the saturated mass ( $m_2$ ).

- Reconditioning: Return the discs to the desiccator at 37°C and recondition them until a new constant mass ( $m_3$ ) is achieved.
- Calculations:
  - Calculate the volume (V) of each disc in mm<sup>3</sup>.
  - Water Sorption (W<sub>sp</sub>) in µg/mm<sup>3</sup> is calculated as:  $W_{sp} = (m_2 - m_3) / V$
  - Water Solubility (W<sub>sl</sub>) in µg/mm<sup>3</sup> is calculated as:  $W_{sl} = (m_1 - m_3) / V$

## Protocol 5: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the effect of leached components from a polymerized resin on the viability of cultured cells (e.g., human gingival fibroblasts).[\[9\]](#)[\[22\]](#)

### Materials & Equipment:

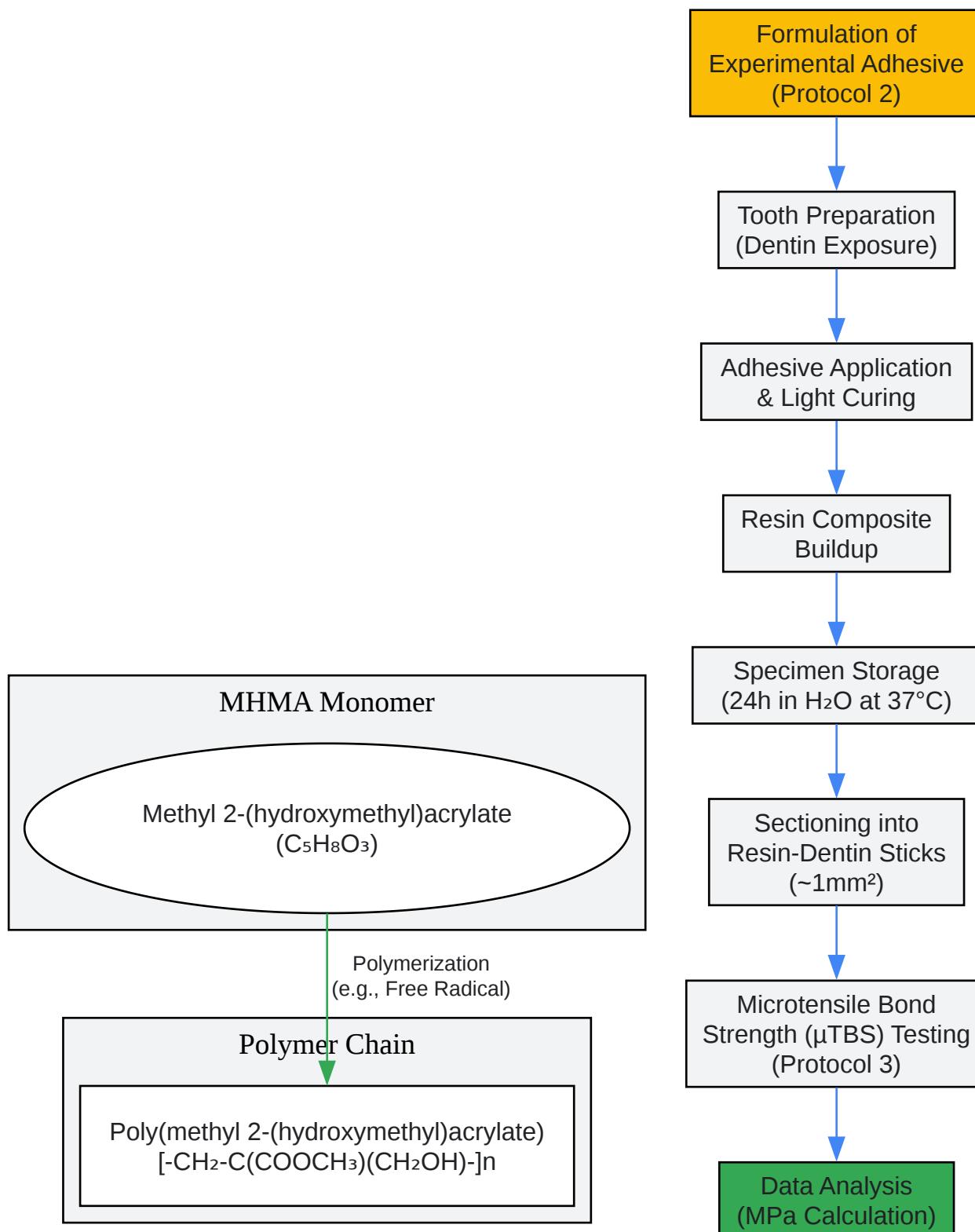
- Polymerized resin discs (prepared as in Protocol 4)
- Human Gingival Fibroblasts (HGFs) or other relevant cell line
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate spectrophotometer (reader)

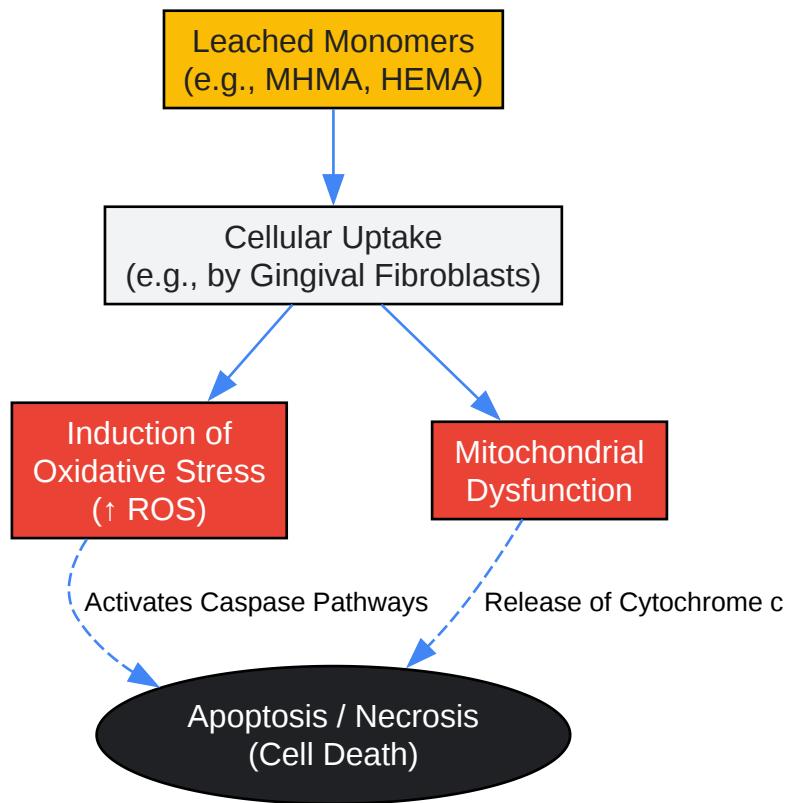
### Procedure:

- Eluate Preparation: Prepare eluates by incubating the sterilized, polymerized resin discs in a complete cell culture medium for 24 or 72 hours at 37°C. The ratio of the specimen surface area to the medium volume should be standardized (e.g., 3 cm<sup>2</sup>/mL).

- Cell Seeding: Seed HGFs into a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.
- Cell Exposure: Remove the culture medium and replace it with various concentrations of the prepared eluate (e.g., 100%, 50%, 25%, 12.5% diluted in fresh medium). Include a negative control (fresh medium) and a positive control (e.g., dilute phenol).
- Incubation: Incubate the cells with the eluates for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- MTT Assay:
  - Remove the eluates and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
  - Incubate for 4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
  - Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculation: Express the cell viability as a percentage relative to the negative control group.  
$$\text{Viability (\%)} = (\text{Absorbance\_Sample} / \text{Absorbance\_Control}) * 100.$$

## Visualizations



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